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molecular formula C8H13NO5 B8741457 methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate CAS No. 114046-35-4

methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate

Cat. No. B8741457
M. Wt: 203.19 g/mol
InChI Key: XRGASIIWBGQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05696283

Procedure details

980 ml of water, 328 g of hydroxylammonium sulfate and 460 ml of toluene are initially introduced at from 20° to 50° C. and 232 g (4 mol) of acetone and 320 g (4 mol) of conc. sodium hydroxide solution are simultaneously added dropwise at pH 4.5 to 5.0. To complete the reaction, the mixture is stirred for about 1/2 hour and the phases are separated at from 30° to 40° C. The water phase is extracted twice by shaking with 460 ml of toluene. The entire organic phase is refluxed under reduced pressure (55° C.) at 100-200 mbar. For salt formation, 320 g (4 mol) of conc. sodium hydroxide solution are added dropwise and 250 g of water are simultaneously removed. Toluene is then distilled off at the same temperature and 2,000 ml of DMF are added. 466 g (4 mol) of Na chloroacetate are added to the crystal mash at 50° C. in portions and the mixture is stirred at 50° C. for 5 hours. 433 g (4 mol) of methyl chloroacetate are then added dropwise at from 50° to 55° C., stirring of the mixture is continued at 55° C. for 10 hours and DMF is then distilled over at the same temperature and under reduced pressure. The residue is taken up in toluene and washed with water. After a fractional distillation at 100° C./0.2 mm Hg, 531 g of final product are obtained. This corresponds to a total yield over all stages of 65.3% of theory. The product is obtained in a GC purity of 99.9% and has a refractive index nD20 of 1.4469.
Quantity
320 g
Type
reactant
Reaction Step One
[Compound]
Name
Na chloroacetate
Quantity
466 g
Type
reactant
Reaction Step Two
Quantity
433 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
232 g
Type
reactant
Reaction Step Four
Quantity
320 g
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
reactant
Reaction Step Four
Name
Quantity
980 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[OH:6][NH3+:7].O[NH3+].[CH3:10][C:11](C)=[O:12].[OH-:14].[Na+].Cl[CH2:17][C:18]([O:20][CH3:21])=[O:19].[C:22]1(C)[CH:27]=CC=C[CH:23]=1>O>[C:22](=[N:7][O:6][CH2:10][C:11]([O:12][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[O:14])([CH3:27])[CH3:23] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Na chloroacetate
Quantity
466 g
Type
reactant
Smiles
Step Three
Name
Quantity
433 g
Type
reactant
Smiles
ClCC(=O)OC
Step Four
Name
Quantity
328 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
Name
Quantity
232 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
320 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
460 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
980 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for about 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are simultaneously added dropwise at pH 4.5 to 5.0
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the phases are separated at from 30° to 40° C
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted twice
STIRRING
Type
STIRRING
Details
by shaking with 460 ml of toluene
CUSTOM
Type
CUSTOM
Details
250 g of water are simultaneously removed
DISTILLATION
Type
DISTILLATION
Details
Toluene is then distilled off at the same temperature and 2,000 ml of DMF
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirring of the mixture
WAIT
Type
WAIT
Details
is continued at 55° C. for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
DMF is then distilled over at the same temperature and under reduced pressure
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
After a fractional distillation at 100° C./0.2 mm Hg, 531 g of final product
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
This corresponds to a total yield over all stages of 65.3% of theory
CUSTOM
Type
CUSTOM
Details
The product is obtained in a GC purity of 99.9%

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)(C)=NOCC(=O)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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